2,3,4,4',5-五溴联苯

描述

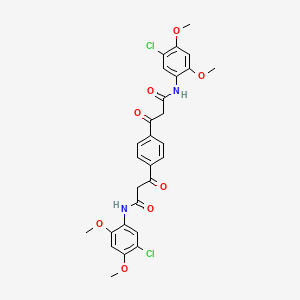

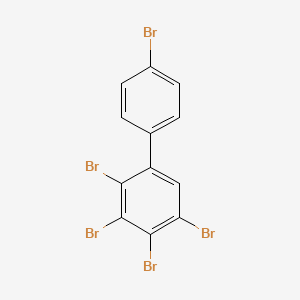

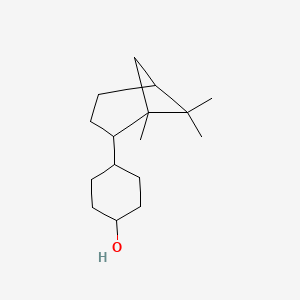

2,3,4,4’,5-Pentabromobiphenyl is a chemical compound . It has a molecular formula of C12H5Br5 .

Synthesis Analysis

The synthesis of 2,3,4,4’,5-Pentabromobiphenyl is associated with the induction of both cytochromes P-450 and P-448 . It is a component of fireMaster .Molecular Structure Analysis

The molecular structure of 2,3,4,4’,5-Pentabromobiphenyl is characterized by a molecular formula of C12H5Br5 . Its average mass is 548.688 Da, and its monoisotopic mass is 543.630798 Da .Chemical Reactions Analysis

2,3,4,4’,5-Pentabromobiphenyl is a polybrominated biphenyl. It is used as a flame retardant and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn . It is also a potent inducer of liver microsomal drug-metabolizing enzymes in rats .Physical And Chemical Properties Analysis

2,3,4,4’,5-Pentabromobiphenyl is a solid substance . It has an average mass of 548.688 Da and a monoisotopic mass of 543.630798 Da .科学研究应用

2,3,4,4',5-五溴联苯应用分析

药物代谢酶诱导: 2,3,4,4',5-五溴联苯被发现是导致大鼠肝微粒体药物代谢酶的有效诱导剂,增强了由苯巴比妥和3-甲基胆蒽等物质诱导的酶活性 .

材料阻燃: 作为一种多溴联苯,该化合物可作为阻燃剂。 它可以添加到计算机显示器、电视机、纺织品和塑料泡沫等各种产品中使用的塑料中,以降低可燃性 .

作用机制

Pharmacokinetics

It is known that this compound is a small molecule , which suggests that it may be absorbed and distributed throughout the body. Its role in activating xenobiotic metabolizing enzymes suggests that it may be involved in the metabolism of various substances .

Action Environment

It is known that this compound is a polybrominated biphenyl , a group of synthetic organic compounds that are used as flame retardants . The use of these compounds is banned or restricted in most areas due to their toxicity and persistence in the environment .

安全和危害

未来方向

生化分析

Biochemical Properties

2,3,4,4’,5-Pentabromobiphenyl is known to interfere with human metabolism . It produces highly reactive and often damaging intermediates during detoxification or when it binds to specific enzymes, important structural groups on molecules, receptors, and membranes . It also targets DNA or mimics key nutrients . It is known to bind to the XRE promoter region of genes it activates, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Cellular Effects

2,3,4,4’,5-Pentabromobiphenyl mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Molecular Mechanism

2,3,4,4’,5-Pentabromobiphenyl exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a ligand-activated transcriptional activator .

Temporal Effects in Laboratory Settings

Early exposure to 2,3,4,4’,5-Pentabromobiphenyl has been shown to have significant effects on male mating behavior and the response of clean experienced females to exposed males . There was no effect on male song-control nuclei or song quality, and there were non-dose-dependent effects on female song-control nuclei .

Dosage Effects in Animal Models

In animal models, the effects of 2,3,4,4’,5-Pentabromobiphenyl vary with different dosages . For example, in a study with zebra finch nestlings, the effects of nestling exposure to environmentally relevant levels of 2,3,4,4’,5-Pentabromobiphenyl were assessed . The study found that early exposure to 2,3,4,4’,5-Pentabromobiphenyl had significant effects on male mating behavior .

Metabolic Pathways

2,3,4,4’,5-Pentabromobiphenyl interferes with metabolic pathways . It produces highly reactive and often damaging intermediates during detoxification or when it binds to specific enzymes, important structural groups on molecules, receptors, and membranes .

属性

IUPAC Name |

1,2,3,4-tetrabromo-5-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBFPVURMRYUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242324 | |

| Record name | 1,1'-Biphenyl, 2,3,4,4',5-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96551-70-1 | |

| Record name | 2,3,4,4',5-Pentabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096551701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3,4,4',5-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',5-PENTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S531A1M64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

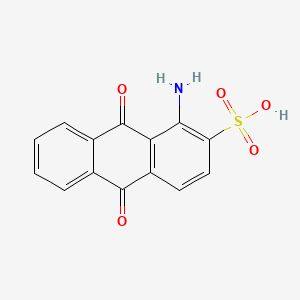

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B1606458.png)